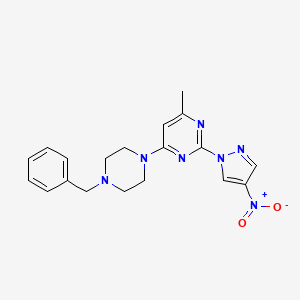
4-(4-Benzylpiperazin-1-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Benzylpiperazin-1-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C19H21N7O2 and its molecular weight is 379.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Optimization for H4 Receptor Ligands
A series of 2-aminopyrimidines, including structures related to 4-(4-Benzylpiperazin-1-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine, were synthesized targeting the histamine H4 receptor (H4R). These compounds, developed through structure-activity relationship (SAR) studies, aimed to enhance potency and explore anti-inflammatory and antinociceptive activities. Compound optimization highlighted the significance of substituents at the pyrimidine 6 position, leading to analogs with promising in vitro activity and potential for pain management applications (Altenbach et al., 2008).
Antioxidant and Glucosidase Inhibitory Activities
In a study focused on the synthesis of benzimidazole derivatives containing a piperazine skeleton, novel compounds demonstrated significant in vitro antioxidant activities and glucosidase inhibition. These synthesized compounds, including variations of the core chemical structure, showed high scavenging activity in antioxidant assays. Their glucosidase inhibitory potential was also evaluated, with several compounds outperforming the standard drug acarbose. This research opens pathways for developing new therapeutic agents targeting oxidative stress and diabetes (Özil et al., 2018).
Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors
A novel class of 2,4-disubstituted pyrimidine derivatives was designed and synthesized for dual inhibition of cholinesterase and amyloid-β (Aβ)-aggregation, relevant to Alzheimer's disease. Through in vitro screening, compounds demonstrated potent inhibition against AChE and BuChE, with one compound showing significant inhibition of AChE-induced Aβ aggregation. These findings contribute to Alzheimer's disease research, emphasizing the potential of pyrimidine derivatives as multifunctional therapeutic agents (Mohamed et al., 2011).
Antitumor Activities of Pyrimidine Derivatives
A series of 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives were synthesized and evaluated for antitumor activities against human cancer cell lines. The study identified compounds with significant activity, highlighting the potential of pyrimidine derivatives in cancer therapy. The most potent compound demonstrated superior efficacy compared to gefitinib, a known cancer treatment, against specific lung cancer cell lines (Guo et al., 2012).
Eigenschaften
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-15-11-18(22-19(21-15)25-14-17(12-20-25)26(27)28)24-9-7-23(8-10-24)13-16-5-3-2-4-6-16/h2-6,11-12,14H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKANCPMWUSZEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
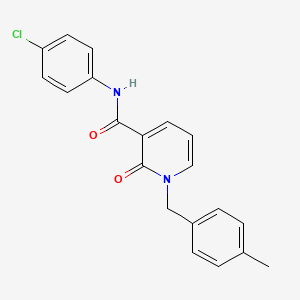

![2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B2652418.png)
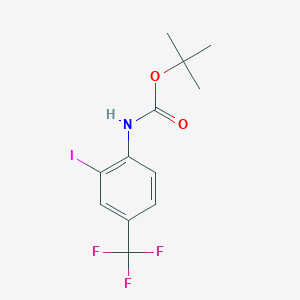
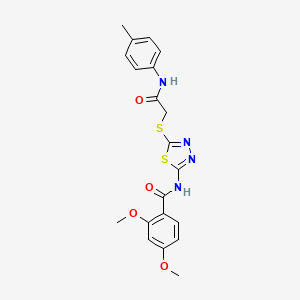
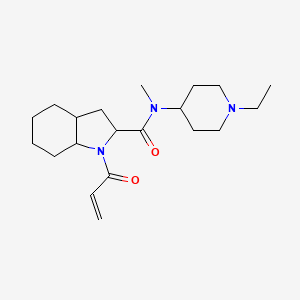
![4-(N-benzyl-N-methylsulfamoyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2652424.png)
![1-(3-chloro-4-methylphenyl)-N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2652427.png)
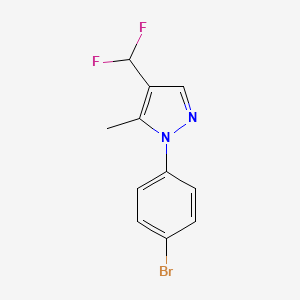
![3-[2-(Morpholin-4-yl)ethyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2652429.png)
![5-Phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2652430.png)
![2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2652432.png)
![Ethyl 1-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2652433.png)
![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine](/img/structure/B2652434.png)
